![molecular formula C14H18ClN3 B1385251 [4-(5-Chloro-1H-benzimidazol-2-yl)cyclohexyl]-methylamine CAS No. 933719-73-4](/img/structure/B1385251.png)
[4-(5-Chloro-1H-benzimidazol-2-yl)cyclohexyl]-methylamine
Overview
Description
Scientific Research Applications
Antimicrobial Activity
Benzimidazole derivatives have been found to be potent inhibitors of various enzymes, leading to significant antimicrobial properties. They are effective against a range of microbial pathogens, including bacteria and fungi . The chloro-substituted benzimidazoles, in particular, have shown good to moderate inhibitory actions against Staphylococcus aureus and Mycobacterium tuberculosis .
Anticancer Properties
The structural similarity of benzimidazoles to nucleotides allows them to interact with biopolymers within the living system, making them useful in cancer research. They can act as inhibitors for enzymes that are crucial for cancer cell proliferation and survival .
Antiviral Applications
Benzimidazole derivatives have shown promise as antiviral agents. Their ability to interfere with viral replication makes them potential candidates for the treatment of various viral infections .
Antiparasitic Uses
These compounds have been used in the treatment of parasitic diseases. Their pharmacological profile includes activity against a variety of parasites, which is crucial for developing new antiparasitic drugs .
Analgesic Effects
Benzimidazole derivatives can also serve as analgesics. Their interaction with biological systems can lead to the alleviation of pain, making them valuable in pain management research .
Cardiovascular Research
In cardiovascular research, benzimidazole derivatives have been explored for their potential in treating various heart conditions. They may offer new pathways for the development of drugs targeting cardiovascular diseases .
Mechanism of Action
Target of Action
It’s known that benzimidazole derivatives, which this compound is a part of, have a broad range of biological activities . They can interact with various enzymes and protein receptors, making them pivotal structures in drug design .
Mode of Action
Benzimidazole derivatives are known to interact with biopolymers in living systems due to their structural similarity to naturally occurring nucleotides . This allows them to influence a variety of biological activities.
Biochemical Pathways
Benzimidazole derivatives are known to influence a variety of biological activities, suggesting they may affect multiple biochemical pathways .
Pharmacokinetics
It’s known that benzimidazole derivatives are highly soluble in water and other polar solvents , which could potentially influence their bioavailability.
Result of Action
Benzimidazole derivatives are known to exhibit a wide range of biological activities, including antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal, and ulcerogenic activities .
properties
IUPAC Name |
[4-(6-chloro-1H-benzimidazol-2-yl)cyclohexyl]methanamine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18ClN3/c15-11-5-6-12-13(7-11)18-14(17-12)10-3-1-9(8-16)2-4-10/h5-7,9-10H,1-4,8,16H2,(H,17,18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KLVFFSPRTLKYPE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CCC1CN)C2=NC3=C(N2)C=C(C=C3)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18ClN3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.76 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
[4-(5-Chloro-1H-benzimidazol-2-yl)cyclohexyl]-methylamine |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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